molecular formula C14H11N3O B11872070 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide CAS No. 603973-01-9

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide

Cat. No.: B11872070
CAS No.: 603973-01-9
M. Wt: 237.26 g/mol
InChI Key: VJFGIPQYZCOQGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry. This method is devoid of caustic or expensive reagents, such as transition metal complexes . Another approach involves the use of α-halo ketones or aryl aldehydes and substituted isonitriles . Industrial production methods often utilize multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Chemical Reactions Analysis

3-(Imidazo[1,2-a]pyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines and their derivatives .

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of gene expression and cellular responses.

Properties

CAS No.

603973-01-9

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylbenzamide

InChI

InChI=1S/C14H11N3O/c15-14(18)11-5-3-4-10(8-11)12-9-17-7-2-1-6-13(17)16-12/h1-9H,(H2,15,18)

InChI Key

VJFGIPQYZCOQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

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